molecular formula C28H30N6O2 B608927 Clk-IN-T3 CAS No. 2109805-56-1

Clk-IN-T3

Cat. No. B608927
CAS RN: 2109805-56-1
M. Wt: 482.588
InChI Key: IEFFSHLHNYVSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLK-IN-T3 is a potent, selective, and stable CDC-like kinase (CLK) inhibitor. It has IC50s of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3 protein kinases, respectively . It exhibits anti-cancer activity .


Chemical Reactions Analysis

CLK-IN-T3 has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . It decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .


Physical And Chemical Properties Analysis

CLK-IN-T3 has a molecular weight of 482.58 and a formula of C28H30N6O2 . It is a solid substance with an off-white to light yellow color .

Scientific Research Applications

Cancer Therapy Enhancement

Clk-IN-T3: has been identified as a potential therapeutic agent that can enhance the efficacy of cancer treatments. It has been shown to induce apoptosis in cancer cells, particularly when used in combination with Bcl-2 family inhibitors . This suggests that Clk-IN-T3 could be used to sensitize cancer cells to other treatments, making them more effective.

Apoptosis Induction

The compound has been found to rapidly induce apoptosis in A2780 cancer cells and cause G2/M cell cycle arrest in HCT116 cells . This indicates that Clk-IN-T3 can be used to directly trigger cell death in cancer cells, which is a crucial mechanism for cancer therapy.

Anti-Tumor Activity

Clk-IN-T3 exhibits anti-tumor activities by decreasing the levels of anti-apoptotic proteins such as cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1 in a short period of exposure . This reduction in anti-apoptotic proteins can lead to increased tumor cell death.

Alternative Splicing Modulation

CLK inhibitors like Clk-IN-T3 play a central role in exon recognition during mRNA splicing. By modulating this process, Clk-IN-T3 can alter the splicing of apoptosis-related genes, which can have therapeutic implications in diseases where alternative splicing is a factor .

Protein Kinase Inhibition

As a CLK inhibitor, Clk-IN-T3 functions by inhibiting the activity of CDC-like kinases (CLKs), which are involved in the phosphorylation of serine, threonine, or tyrosine residues of physiological substrates . This inhibition can disrupt various cellular functions, leading to therapeutic outcomes.

Obesity Treatment Research

Research has indicated that overexpression of CLK2 in the mediobasal thalamus in mice on a high-fat diet can partially reverse the obese phenotype . While Clk-IN-T3 specifically targets CLKs, its role in obesity treatment research could be significant, given the connection between CLKs and metabolic regulation.

Hepatocellular Carcinoma Prognosis

CLK3, which is targeted by Clk-IN-T3, has been found to be markedly upregulated in hepatocellular carcinoma tissues. Its expression levels are closely associated with TNM stages and prognosis . This suggests that Clk-IN-T3 could be used as a prognostic marker or therapeutic target in hepatocellular carcinoma.

Neurological Disorders

The involvement of CLKs in neurological functions implies that Clk-IN-T3 could have applications in the study and treatment of neurological disorders. For instance, CLK2’s role in the thalamus and its connection to diet-induced obesity hint at broader implications for brain function and disease .

Mechanism of Action

Target of Action

Clk-IN-T3 is a potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3 protein kinases . These kinases play pivotal roles in nearly every aspect of cellular function .

Mode of Action

Clk-IN-T3 interacts with its targets (CLK1, CLK2, and CLK3) by inhibiting their kinase activity. The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively . This inhibition leads to changes in the phosphorylation status of proteins, which can act as a molecular “on-off” switch, strongly increasing or decreasing the enzymatic activity and/or the stability of the phosphorylated protein .

Biochemical Pathways

CLKs are central to exon recognition in mRNA splicing . The inhibition of CLKs by Clk-IN-T3 can lead to changes in the splicing of various genes, including those involved in apoptosis . This can lead to activation or deactivation of signal-transduction pathways that are important in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .

Result of Action

The inhibition of CLKs by Clk-IN-T3 has been shown to have anti-cancer activity . It has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . Clk-IN-T3 decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

CLK-IN-T3 has shown potential as a novel class of cancer therapeutics . It has been suggested that CLK inhibitors like CLK-IN-T3 could be used in combination with other drugs to enhance cytotoxicity in cancer cells .

properties

IUPAC Name

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFFSHLHNYVSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clk-IN-T3

Q & A

Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?

A: Clk-IN-T3, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that Clk-IN-T3 induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to Clk-IN-T3's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, Clk-IN-T3 influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that Clk-IN-T3 does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].

Q2: How does Clk-IN-T3 interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?

A: The research highlights a significant synergistic effect when Clk-IN-T3 is combined with Bcl-xL/Bcl-2 inhibitors []. While Clk-IN-T3 effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining Clk-IN-T3 with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that Clk-IN-T3 can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.